1-(1H-1,2,3-Benzotriazol-1-yl)acetone
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Description
“1-(1H-1,2,3-Benzotriazol-1-yl)acetone” is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Chemical Reactions Analysis
Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical And Chemical Properties Analysis
Benzotriazole has a molar mass of 119.127 g·mol−1 . It appears as a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water up to 20 g/L . It has an acidity (pKa) of 8.2 and a basicity (pKb) of > 14 .Safety and Hazards
While handling “1-(1H-1,2,3-Benzotriazol-1-yl)acetone”, it is advised to wear personal protective equipment/face protection . Avoid ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing . Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame .
properties
IUPAC Name |
1-(benzotriazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFTILUWQOBDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339274 |
Source
|
Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
CAS RN |
16219-51-5 |
Source
|
Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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